molecular formula C6H13NO B1351509 3-Methoxypiperidine CAS No. 4045-29-8

3-Methoxypiperidine

Cat. No.: B1351509
CAS No.: 4045-29-8
M. Wt: 115.17 g/mol
InChI Key: MRWRHHSVHWCISU-UHFFFAOYSA-N
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Description

3-Methoxypiperidine is an organic compound with the molecular formula C6H13NO. It is a derivative of piperidine, where a methoxy group is attached to the third carbon of the piperidine ring. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural properties and reactivity.

Biochemical Analysis

Biochemical Properties

3-Methoxypiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amide glucosides and phenylpropanoid glucosides, which are compounds isolated from the fruits of Piper retrofractum . These interactions are crucial for its biological activity, including its potential inhibitory effects on platelet aggregation.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have an impact on the inhibition of platelet aggregation in mouse models . This suggests that this compound can modulate cellular signaling pathways involved in platelet function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function are still being explored . In vitro and in vivo studies are necessary to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibition of platelet aggregation. At higher doses, it could potentially cause toxic or adverse effects. The threshold effects and toxicity levels need to be carefully studied to determine safe and effective dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels. Understanding these pathways is essential for elucidating the compound’s role in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization. These interactions can influence its accumulation and overall bioavailability .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxypiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the substitution of a hydrogen atom with a methoxy group. Another method involves the use of 3-hydroxypiperidine as a starting material, which is then methylated using methyl iodide and a base like potassium carbonate.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production. Catalysts like palladium on carbon can be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-methoxypiperidin-2-one using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to this compound derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: 3-Methoxypiperidin-2-one.

    Reduction: Various this compound derivatives.

    Substitution: Products depend on the nucleophile used, such as 3-alkoxypiperidines.

Scientific Research Applications

3-Methoxypiperidine is utilized in numerous scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: this compound is employed in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Comparison with Similar Compounds

    Piperidine: The parent compound without the methoxy group.

    3-Hydroxypiperidine: A precursor in the synthesis of 3-Methoxypiperidine.

    3-Methylpiperidine: Another derivative with a methyl group instead of a methoxy group.

Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group enhances its solubility in organic solvents and can alter its reactivity compared to other piperidine derivatives. The methoxy group also plays a crucial role in its biological activity, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

3-methoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWRHHSVHWCISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402120
Record name 3-methoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4045-29-8
Record name 3-Methoxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4045-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxypiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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